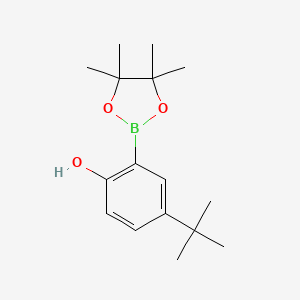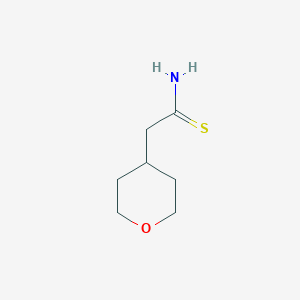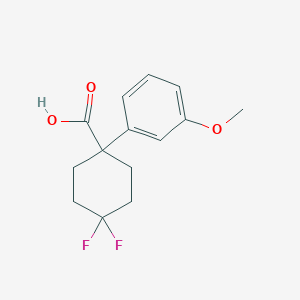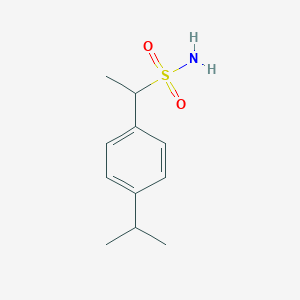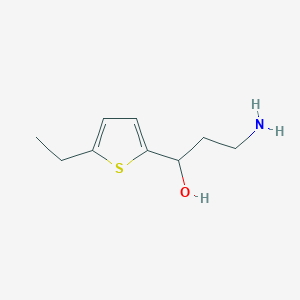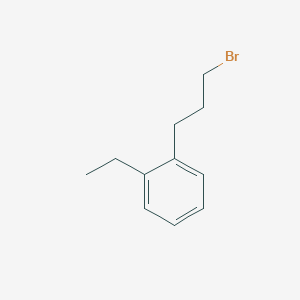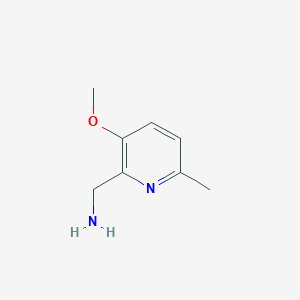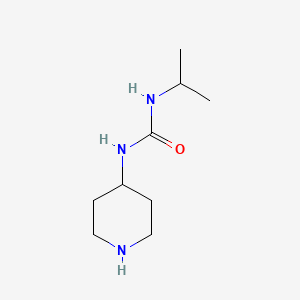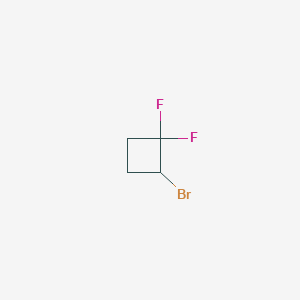
2-Bromo-1,1-difluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1-difluorocyclobutane is an organofluorine compound with the molecular formula C4H5BrF2 It is a cyclobutane derivative where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-difluorocyclobutane typically involves the bromination of 1,1-difluorocyclobutane. One common method is the addition of bromine (Br2) to 1,1-difluorocyclobutane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1-difluorocyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form difluorocyclobutene.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX), to form new substituted cyclobutane derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, and amine groups are common nucleophiles used in substitution reactions.
Bases: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in elimination reactions.
Electrophiles: Hydrogen halides (HX) are used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1-difluorocyclobutane, 2-alkoxy-1,1-difluorocyclobutane, or 2-amino-1,1-difluorocyclobutane can be formed.
Elimination Products: Difluorocyclobutene is a major product of elimination reactions.
Addition Products: New substituted cyclobutane derivatives are formed in addition reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1-difluorocyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 2-Bromo-1,1-difluorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form difluorocyclobutene via an E2 mechanism. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron distribution and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,1-difluorocyclobutane: Similar structure but with the bromine atom at a different position.
1,1-Difluorocyclobutane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,1-difluorocyclobutane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other cyclobutane derivatives. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
2260932-94-1 |
|---|---|
Molekularformel |
C4H5BrF2 |
Molekulargewicht |
170.98 g/mol |
IUPAC-Name |
2-bromo-1,1-difluorocyclobutane |
InChI |
InChI=1S/C4H5BrF2/c5-3-1-2-4(3,6)7/h3H,1-2H2 |
InChI-Schlüssel |
LIWXXRDMMIEADB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


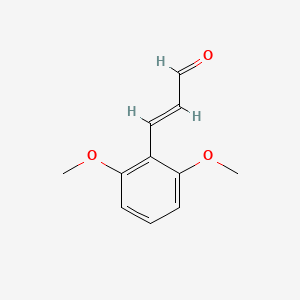
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
